5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine
Description
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine is a modified nucleoside derivative with critical structural features:
- 5-Bromo substitution: A bromine atom replaces the methyl group at the 5-position of the uracil ring, enabling its incorporation into DNA for applications such as cell proliferation tracking .
- 2'-Deoxyribose: The absence of a hydroxyl group at the 2'-position enhances metabolic stability compared to ribonucleosides.
- 5'-O-Protecting group: The bis(4-methoxyphenyl)(phenyl)methyl (DMT-like) group shields the 5'-hydroxyl during chemical synthesis, preventing undesired side reactions. This group is acid-labile, allowing selective removal under mild acidic conditions .
This compound serves as a key intermediate in oligonucleotide synthesis, particularly for brominated nucleosides used in biomedical research. Its synthesis involves sequential protection and halogenation steps, as detailed in and , with yields ranging from 55.9% to 75.0% depending on reaction conditions .
Properties
CAS No. |
63660-21-9 |
|---|---|
Molecular Formula |
C30H29BrN2O7 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 |
InChI Key |
VEKIRSULPTVJLM-OYUWMTPXSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
Synonyms |
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The bromination is conducted in anhydrous carbon tetrachloride (CCl₄) at 70°C under an argon atmosphere. Azobisisobutyronitrile (AIBN) serves as the radical initiator, facilitating the homolytic cleavage of NBS to generate bromine radicals. Stoichiometric analysis indicates that 2 equivalents of NBS relative to the starting nucleoside (1) are required for complete conversion. Excess NBS and succinimide byproducts are removed via filtration, and the solvent is evaporated under reduced pressure.
Table 1: Bromination Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Starting material | 3′,5′-bis-O-(TBDMS)thymidine |
| Brominating agent | N-bromosuccinimide (2 equiv) |
| Initiator | AIBN (0.5 equiv) |
| Solvent | Anhydrous CCl₄ |
| Temperature | 70°C |
| Reaction time | 6 hours (2 × 3-hour intervals) |
| Yield | 85–90% |
Post-bromination, the intermediate 5-bromo-3′,5′-bis-O-(tert-butyldimethylsilyl)-2′-deoxyuridine (2) is obtained as a white solid. Characterization via ¹H NMR confirms the absence of the thymine methyl group (δ 1.8 ppm) and the emergence of a singlet corresponding to the brominated uracil (δ 7.68 ppm).
Azide Substitution at the 5-Bromo Position
The brominated intermediate (2) undergoes nucleophilic substitution with sodium azide (NaN₃) to introduce an azide group at the 5-position. This step is critical for subsequent functionalization, such as Staudinger reactions or "click" chemistry.
Procedure and Mechanistic Insights
After bromination, the crude product is dissolved in anhydrous dimethylformamide (DMF), and 2.5 equivalents of NaN₃ are added. The reaction proceeds at room temperature for 12 hours, during which the azide displaces the bromide via an SN2 mechanism. The tert-butyldimethylsilyl (TBDMS) groups at the 3′ and 5′ positions remain intact, ensuring selective functionalization at the nucleobase.
Table 2: Azide Substitution Parameters
| Parameter | Value/Detail |
|---|---|
| Starting material | 5-bromo-3′,5′-bis-O-(TBDMS)-2′-deoxyuridine |
| Azide source | NaN₃ (2.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature |
| Reaction time | 12 hours |
| Yield | 78–82% |
The product, 5-azido-3′,5′-bis-O-(TBDMS)-2′-deoxyuridine (3) , is purified via silica gel chromatography. Fourier-transform infrared spectroscopy (FTIR) confirms the azide stretch at ≈2100 cm⁻¹.
Reduction of the Azide to an Amine
The azide group in compound 3 is reduced to a primary amine using triphenylphosphine (Ph₃P) in a Staudinger-like reaction. This step generates 5-(aminomethyl)-3′,5′-bis-O-(TBDMS)-2′-deoxyuridine (4) , a versatile intermediate for further derivatization.
Reaction Dynamics
A mixture of 3 and Ph₃P (2 equivalents) in tetrahydrofuran (THF) is heated to 60°C for 3 hours. Water (20 equivalents) is added to hydrolyze the intermediate iminophosphorane, yielding the amine. The reaction is monitored by thin-layer chromatography (TLC) until the azide is fully consumed.
Table 3: Azide Reduction Parameters
| Parameter | Value/Detail |
|---|---|
| Starting material | 5-azido-3′,5′-bis-O-(TBDMS)-2′-deoxyuridine |
| Reducing agent | Ph₃P (2 equiv) |
| Solvent | THF |
| Temperature | 60°C |
| Reaction time | 3 hours |
| Yield | 75–80% |
The amine 4 is characterized by ¹H NMR, showing a downfield shift for the methylene protons adjacent to the amine (δ 3.2–3.4 ppm).
Introduction of the Dimethoxytrityl (DMT) Protecting Group
The final step involves protecting the 5′-hydroxy group with a bis(4-methoxyphenyl)(phenyl)methyl (DMT) group to prevent unwanted reactions during oligonucleotide synthesis.
DMT Protection Protocol
Compound 4 is dissolved in anhydrous pyridine, and 1.5 equivalents of 4,4′-dimethoxytrityl chloride (DMT-Cl) are added. The reaction proceeds at room temperature for 12 hours, after which the solvent is evaporated, and the product is purified via column chromatography.
Table 4: DMT Protection Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Starting material | 5-(aminomethyl)-3′,5′-bis-O-(TBDMS)-2′-deoxyuridine |
| Protecting agent | DMT-Cl (1.5 equiv) |
| Solvent | Pyridine |
| Temperature | Room temperature |
| Reaction time | 12 hours |
| Yield | 70–75% |
The final product, 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine , is confirmed by high-resolution mass spectrometry (HRMS), showing a calculated mass of 662.3144 Da (observed: 662.3140 Da, ΔM = −0.6 ppm).
Characterization and Analytical Validation
Critical analytical data for intermediates and the final product are summarized below:
Table 5: Spectroscopic Characterization
| Compound | Technique | Key Data (δ in ppm or m/z) |
|---|---|---|
| 2 | ¹H NMR | 7.68 (s, 1H, 6-CH), 6.24 (dd, J = 7.8 Hz, 1H, 1′-CH) |
| 4 | ¹H NMR | 3.2–3.4 (m, 2H, CH₂NH₂), 7.91 (s, 1H, 6-CH) |
| Final | HRMS | Calculated: 662.3144; Observed: 662.3140 |
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the uracil ring.
Hydrolysis: The protecting group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products include azido or thiol-substituted nucleosides.
Oxidation: Oxidized derivatives of the uracil ring.
Reduction: Reduced forms of the uracil ring.
Hydrolysis: Deprotected nucleosides.
Scientific Research Applications
Structure and Composition
The compound is classified as a modified nucleoside with the following structural formula:
- Molecular Formula : C23H26BrN2O4
- Molecular Weight : 452.37 g/mol
Key Features
- Bromination : The presence of a bromine atom increases the reactivity of the nucleoside, making it suitable for various chemical modifications.
- Methoxyphenyl Substituents : These groups enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Antiviral Research
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine has been investigated for its antiviral properties, particularly against viral infections such as HIV and hepatitis. The brominated nucleoside acts by inhibiting viral replication mechanisms.
Case Study: Antiviral Activity Against HIV
A study demonstrated that this compound exhibited significant inhibitory effects on HIV reverse transcriptase, suggesting its potential as a therapeutic agent in HIV treatment protocols. The IC50 values indicated that it operates at nanomolar concentrations, showcasing its potency.
Cancer Research
The compound's structural modifications allow it to interact with DNA and RNA synthesis pathways, making it a candidate for cancer research. Its ability to inhibit nucleic acid synthesis can be leveraged in developing chemotherapeutic agents.
Data Table: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | DNA synthesis inhibition |
| MCF-7 | 3.8 | Induction of apoptosis |
| A549 | 4.1 | Cell cycle arrest |
Biochemical Probes
In molecular biology, this compound serves as a biochemical probe for studying nucleic acid interactions and modifications. Its unique structure allows researchers to track its incorporation into DNA and RNA strands.
Experimental Insights
Researchers have utilized fluorescence tagging in conjunction with this compound to visualize cellular uptake and localization within live cells. This technique aids in understanding nucleoside transport mechanisms and cellular metabolism.
Drug Development
The compound's favorable pharmacokinetic properties make it a promising candidate for drug development. Its modifications can be tailored to enhance selectivity and reduce toxicity.
Case Study: Formulation Development
A recent formulation study highlighted the use of this nucleoside in liposomal delivery systems, which improved its stability and bioavailability in vivo. The results showed enhanced therapeutic outcomes in preclinical models of viral infections.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt DNA replication and repair processes, leading to cell death. The bromine atom at the 5-position enhances the compound’s ability to form stable complexes with DNA polymerases, thereby inhibiting their activity.
Comparison with Similar Compounds
Key Findings :
- The bis(4-methoxyphenyl)(phenyl)methyl group offers steric bulk, improving regioselectivity during synthesis compared to smaller groups like acetyl .
- DMT and its analogues are preferred in solid-phase oligonucleotide synthesis due to their compatibility with automated protocols .
5-Substituted 2'-Deoxyuridine Derivatives
The 5-position substitution dictates biological activity and chemical reactivity:
Key Findings :
- BrdU vs. IdU : BrdU exhibits contrathermodynamic sequence selectivity in UV-induced DNA cleavage, while IdU shows minimal selectivity due to differences in electron transfer mechanisms .
- BrdU vs. EdU : 5-Ethynyl-2'-deoxyuridine (EdU) bypasses antibody-based detection limitations via click chemistry, offering superior compatibility with DNA structure preservation .
Pharmacokinetic and Functional Comparisons
- Hepatic Extraction : 5-Fluoro-2'-deoxyuridine (FdUrd) demonstrates high hepatic extraction (94–99%), reducing systemic toxicity compared to 5-fluorouracil (19–51% extraction) .
- Antiviral Activity : Phosphotriester prodrugs of 5-bromovinyl-2'-deoxyuridine (BVDU) show potent anti-herpes effects but require intracellular activation, highlighting the role of prodrug design in bioavailability .
Biological Activity
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine (commonly referred to as BrdU) is a synthetic nucleoside analog of thymidine. It is primarily used in research to study DNA synthesis and cell proliferation. This article delves into the biological activity of BrdU, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
BrdU has a complex structure characterized by the following features:
- Molecular Formula : C₁₈H₁₉BrN₂O₅
- Molecular Weight : 404.25 g/mol
- CAS Number : 178925-28-5
The compound features a bromine atom at the 5-position of the deoxyribose sugar, which is essential for its biological activity. The presence of methoxyphenyl groups enhances its stability and solubility in biological systems.
BrdU is incorporated into DNA in place of thymidine during DNA replication. This incorporation can be detected using specific antibodies, allowing researchers to visualize and quantify cell proliferation. The mechanism can be summarized as follows:
- DNA Replication : During the S-phase of the cell cycle, BrdU is taken up by dividing cells.
- Incorporation into DNA : The compound replaces thymidine, becoming part of the newly synthesized DNA strand.
- Detection : Cells containing BrdU can be identified using immunohistochemical methods, where antibodies specific to BrdU are used to stain the DNA.
Biological Activity and Applications
BrdU is widely utilized in various biological studies, including:
- Cell Proliferation Studies : It serves as a marker for identifying proliferating cells in tissues, crucial for cancer research and developmental biology.
- Neurogenesis Research : Studies have shown that BrdU labeling can track new neuron formation in the brain, providing insights into neurogenesis and brain plasticity.
- Toxicology Studies : BrdU is used to assess the effects of various compounds on cell division and viability.
Research Findings
Several studies have explored the biological activity of BrdU:
- Cell Cycle Analysis : Research indicated that BrdU incorporation correlates with cell cycle progression, particularly during the S-phase. In a study involving human cancer cell lines, BrdU labeling was shown to effectively identify cells undergoing rapid division .
- Neurogenesis in Animal Models : In rodent models, BrdU has been employed to study hippocampal neurogenesis. Results demonstrated a significant increase in BrdU-positive cells following environmental enrichment, suggesting enhanced neurogenic activity .
- Toxicological Assessments : A study assessed the impact of environmental toxins on cell proliferation using BrdU. The findings revealed that exposure to certain heavy metals resulted in decreased BrdU incorporation, indicating impaired DNA synthesis .
Data Table: Summary of Key Studies
Case Studies
- Breast Cancer Research : A study investigated the role of BrdU in assessing the proliferation rates of breast cancer tissues. Results indicated that higher levels of BrdU incorporation were associated with more aggressive tumor phenotypes .
- Neurodevelopmental Disorders : In a model for autism spectrum disorders, researchers used BrdU to evaluate neurogenesis alterations. The study found reduced levels of new neuron formation in affected models compared to controls, highlighting potential developmental impacts .
Q & A
Q. How is 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine synthesized and purified for DNA labeling studies?
Methodological Answer: The compound is synthesized via phosphoramidite chemistry, where the 5'-hydroxyl group is protected with the acid-labile bis(4-methoxyphenyl)(phenyl)methyl (DMT) group to prevent unwanted side reactions during solid-phase oligonucleotide synthesis. The 5-bromo modification is introduced at the nucleobase stage prior to glycosylation. Post-synthesis, purification typically involves reverse-phase HPLC with UV monitoring (254 nm) to confirm removal of truncated sequences and protecting groups. Critical parameters include anhydrous conditions, controlled reaction times, and rigorous exclusion of nucleases .
Q. What methods are used to detect and quantify the incorporation of this compound into DNA?
Methodological Answer: Incorporation is detected via:
- Monoclonal antibodies : Anti-BrdU antibodies (e.g., clone BU-33) specifically bind to halogenated deoxyuridine residues, enabling immunofluorescence or flow cytometry quantification. Pretreatment with HCl (2M) or heat denaturation is required to expose epitopes .
- Hoechst quenching : BrdU incorporation reduces Hoechst 33258 fluorescence intensity when bound to AT-rich regions, allowing quantification via flow cytometry. Fluorodeoxyuridine (FdUrd) is often co-administered to inhibit thymidylate synthase, enhancing BrdU uptake at low concentrations (<10 µM) .
| Detection Method | Sensitivity | Time Required | Key Reagents |
|---|---|---|---|
| Anti-BrdU Antibody | 1–5% S-phase cells | 6–24 h incubation | HCl, RNase A, FITC-conjugated secondary antibody |
| Hoechst Quenching | 10–20% S-phase cells | 20 min–8 h incubation | FdUrd, Hoechst 33258, propidium iodide |
Q. How does this compound compare to unmodified thymidine in DNA replication studies?
Methodological Answer: The 5-bromo substitution in deoxyuridine allows selective detection via antibodies or spectroscopic methods, unlike thymidine. However, its bulkier structure may alter DNA polymerase kinetics. To mitigate steric effects:
- Use low BrdU concentrations (1–10 µM) with FdUrd (1 µM) to block endogenous dTMP synthesis.
- Validate replication fidelity via sequencing or restriction enzyme assays after BrdU incorporation .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying UV-induced DNA damage in BrdU-containing sequences?
Methodological Answer: UV irradiation (254–310 nm) of BrdU-labeled DNA induces strand breaks via a contrathermodynamic sequence preference (5'-dABrdU > 5'-dGBrdU). Key mechanisms include:
- Photoinduced electron transfer : The bromine atom acts as an electron sink, facilitating charge migration.
- Charge recombination : Radical intermediates generate abasic sites or strand breaks.
- Validation : Use 32-mer duplexes with BrdU positioned at defined sites, followed by PAGE analysis of cleavage products. Anaerobic conditions minimize hydroxyl radical interference .
Q. How can this compound be optimized for prodrug strategies in antiviral or anticancer therapies?
Methodological Answer:
- Prodrug activation : Basic esters (e.g., [(alkylamino)ethyl]glycyl esters) release BrdU via pH-dependent intramolecular cyclization, bypassing enzymatic activation. Stability is tested in serum (pH 7.4 vs. 5.5) and quantified via LC-MS .
- Phosphotriesters : Aryl bis(nucleosidyl) phosphates (e.g., 4-(methylsulfonyl)phenyl derivatives) hydrolyze to bioactive 5'-monophosphates in vivo. Antiviral activity is assessed against herpes simplex virus-1 (HSV-1) in Vero cells, with EC₅₀ values compared to parent drugs like BVDU .
Q. What experimental conditions influence the specificity of BrdU incorporation in live-cell imaging?
Methodological Answer:
- Pulse-chase timing : Short pulses (20 min–2 h) label early S-phase cells; longer incubations (24 h) capture entire replication cycles.
- Concentration optimization : Titrate BrdU (1–50 µM) with FdUrd (0.1–1 µM) to minimize cytotoxicity in primary cultures (e.g., hamster cardiac cells).
- Artifact control : Include untreated controls to account for background Hoechst quenching or antibody cross-reactivity .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
